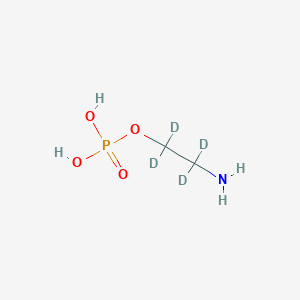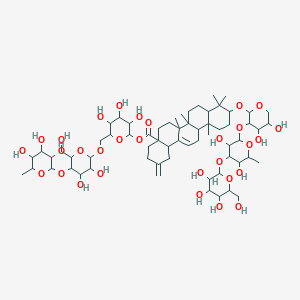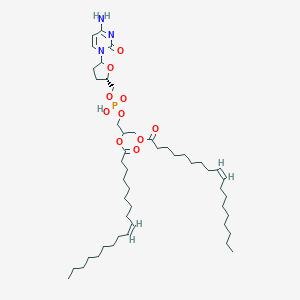
N-Methyl-3-phenoxybenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methyl-3-phenoxybenzylamine” is a chemical compound with the CAS Number: 129535-78-0 . It has a molecular weight of 213.28 . The IUPAC name for this compound is N-methyl (3-phenoxyphenyl)methanamine .
Molecular Structure Analysis
The InChI code for “N-Methyl-3-phenoxybenzylamine” is 1S/C14H15NO/c1-15-11-12-6-5-9-14 (10-12)16-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3 .Physical And Chemical Properties Analysis
“N-Methyl-3-phenoxybenzylamine” is a colorless to yellow liquid . It is stored at room temperature .Scientific Research Applications
Pharmacology
N-Methyl-3-phenoxybenzylamine: is explored in pharmacology for its potential as a precursor in the synthesis of complex molecules. Its structure allows for the introduction of the phenoxybenzyl moiety into larger molecules, which can be crucial for the development of new therapeutic agents. The compound’s reactivity with various functional groups makes it a valuable tool for creating novel drugs with specific pharmacokinetic properties .
Material Science
In material science, N-Methyl-3-phenoxybenzylamine is used to modify surface properties of materials. Its ability to act as a linking agent between organic and inorganic compounds is particularly valuable. This compound can be used to create hybrid materials with enhanced mechanical strength, thermal stability, and chemical resistance, which are essential for developing advanced materials for construction, electronics, and nanotechnology applications .
Chemical Synthesis
This compound plays a significant role in chemical synthesis as an intermediate. It is involved in the formation of benzylamines, which are key intermediates in the production of various chemical products, including dyes, polymers, and agrochemicals. Its versatility in reactions such as alkylation, acylation, and oxidation makes it a compound of interest for synthetic chemists looking to design complex organic molecules .
Analytical Chemistry
N-Methyl-3-phenoxybenzylamine: is utilized in analytical chemistry as a standard or reference compound in chromatographic analysis. Its well-defined physical and chemical properties allow for its use in calibrating instruments and validating analytical methods, which is crucial for ensuring the accuracy and reliability of chemical analyses in research and industry settings .
Life Sciences
In life sciences, N-Methyl-3-phenoxybenzylamine may be used in biochemical studies as a building block for synthesizing compounds that interact with biological systems. Its structural features enable researchers to study the interaction between small molecules and proteins or enzymes, contributing to the understanding of biological processes and the discovery of new biomarkers .
Environmental Studies
The compound’s potential impact on the environment is studied to understand its degradation products and their effects on ecosystems. Research into the environmental fate of N-Methyl-3-phenoxybenzylamine helps in assessing its safety and in developing strategies for its sustainable use and disposal .
Safety and Hazards
“N-Methyl-3-phenoxybenzylamine” is classified as dangerous . It has hazard statements H301, H302, H314, H315, H319, H335 . Precautionary measures include not breathing dust/fumes/gas/mist/vapours/spray, washing face, hands and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-methyl-1-(3-phenoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15-11-12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVLOOQWWBPGSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441059 |
Source


|
| Record name | N-Methyl-3-phenoxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-phenoxybenzylamine | |
CAS RN |
129535-78-0 |
Source


|
| Record name | N-Methyl-3-phenoxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)

![7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one](/img/structure/B140126.png)

